molecular formula C10H8N2O4 B1603959 methyl 4-nitro-1H-indole-6-carboxylate CAS No. 1000343-62-3

methyl 4-nitro-1H-indole-6-carboxylate

Cat. No.: B1603959
CAS No.: 1000343-62-3
M. Wt: 220.18 g/mol
InChI Key: IFOFOPSZBXKRAG-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Indole (B1671886) Nucleus in Chemical Synthesis and Biological Systems

The story of indole chemistry is deeply intertwined with the history of natural product chemistry and the dye industry. The name "indole" itself is a blend of "indigo" and "oleum," stemming from its initial isolation from the treatment of indigo (B80030) dye. nih.gov The formal elucidation of its structure, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, was proposed by Adolf von Baeyer in 1869. nih.gov This discovery opened the floodgates to over a century and a half of research into the synthesis and application of indole-containing compounds.

The indole nucleus is not merely a synthetic curiosity; it is a cornerstone of biology. researchgate.netthieme-connect.com Its prevalence in nature is a testament to its evolutionary selection as a versatile building block for complex and functionally diverse molecules. thieme-connect.com

The indole moiety is a recurring motif in a vast number of natural products and pharmaceutical agents. thieme-connect.comchemrxiv.org Perhaps the most fundamental biological molecule containing this structure is the essential amino acid tryptophan. nih.gov From tryptophan, a cascade of biosynthetic pathways leads to a plethora of vital compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov

The structural diversity of indole-based natural products is immense, ranging from the simple plant growth hormone auxin (indole-3-acetic acid) to complex alkaloids like strychnine (B123637) and the anti-cancer agents vinblastine (B1199706) and vincristine. thieme-connect.comlibretexts.org This widespread presence in nature has inspired synthetic chemists to develop numerous methods for the construction of the indole ring system, with the Fischer, Bischler, and Leimgruber–Batcho syntheses being among the most prominent. nih.govnih.gov

The following table highlights some key examples of indole-containing molecules and their significance.

Compound NameClassSignificance
TryptophanAmino AcidEssential amino acid, precursor to serotonin and melatonin. nih.gov
SerotoninNeurotransmitterRegulates mood, appetite, and sleep. nih.gov
MelatoninHormoneRegulates sleep-wake cycles. nih.gov
Indole-3-acetic acid (Auxin)Plant HormoneRegulates plant growth and development. thieme-connect.com
VinblastineAlkaloidAnti-cancer agent used in chemotherapy. thieme-connect.com
IndomethacinPharmaceuticalNon-steroidal anti-inflammatory drug (NSAID). nih.gov

The ability to introduce a wide variety of functional groups at different positions on the indole ring has made it a "privileged scaffold" in medicinal chemistry. chemrxiv.orgnih.gov The strategic placement of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile. nih.govresearchgate.net

Functionalized indoles are at the heart of numerous approved drugs, targeting a wide range of therapeutic areas including cancer, inflammation, microbial infections, and neurological disorders. chemrxiv.orgresearchgate.net The indole ring's ability to participate in hydrogen bonding and π-stacking interactions makes it an effective pharmacophore for binding to various biological targets like enzymes and receptors. chemrxiv.org The development of regioselective C-H functionalization techniques has further expanded the toolbox for creating novel and complex indole derivatives, providing rapid access to libraries of compounds for drug discovery screening. researchgate.net

Overview of Nitroindole Derivatives and Their Unique Reactivity Profiles

Nitroindoles are a class of indole derivatives characterized by the presence of one or more nitro groups (–NO₂) attached to the ring system. The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. libretexts.orgopenstax.org This electronic perturbation significantly alters the chemical reactivity of the indole nucleus compared to its unsubstituted counterpart.

While the indole ring is typically electron-rich and prone to electrophilic substitution, particularly at the C3 position, the presence of a nitro group deactivates the ring towards such reactions. openstax.org Conversely, this deactivation enhances the electrophilicity of the indole system, making it susceptible to nucleophilic attack. openstax.org For instance, 3-nitroindoles have been shown to react with various electron-rich species in cycloaddition and annulation reactions.

The nitro group also serves as a versatile synthetic handle. It can be readily reduced to an amino group (–NH₂), which can then be further functionalized. researchgate.net This transformation is a cornerstone in the synthesis of many complex indole-based molecules, allowing for the introduction of a diverse array of substituents. researchgate.net Furthermore, nitroindole derivatives themselves have been investigated for a range of biological activities, including as antibacterial and anticancer agents. nih.govnih.gov

Specific Academic Relevance of Methyl 4-Nitro-1H-indole-6-carboxylate within Substituted Indole Research

Within the vast family of substituted indoles, this compound stands out due to the specific arrangement of its functional groups. Its academic relevance stems from the unique electronic landscape created by the substituents and its potential as a highly functionalized building block for more complex molecular architectures.

The placement of a nitro group at the C4 position and a methyl carboxylate group at the C6 position of the indole ring is of particular strategic importance. Both are strong electron-withdrawing groups, and their combined effect significantly deactivates the benzene portion of the indole nucleus towards electrophilic substitution. libretexts.orgopenstax.org

The nitro group at C4 has been shown to cause a significant red-shift in the absorption spectrum of the indole chromophore, a consequence of its strong electron-withdrawing nature. nih.gov This deactivation of the benzene ring can, in turn, influence the reactivity of the pyrrole ring, potentially altering the regioselectivity of certain reactions. Accessing the C4 position of the indole ring for functionalization is often challenging, making compounds with pre-installed functionality at this position valuable starting materials. orgsyn.org

The methyl carboxylate at C6 further enhances the electron-deficient nature of the benzene ring. More importantly, it provides a key site for further synthetic elaboration. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in various coupling reactions.

The true value of this compound in research lies in its potential as a versatile synthetic intermediate. The presence of two distinct and reactive functional groups on the benzenoid ring, coupled with the reactive sites on the pyrrole ring (N1, C2, and C3), makes it a rich platform for diversification.

A key synthetic transformation for this molecule is the reduction of the C4-nitro group to a C4-amino group. This conversion transforms the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating, which dramatically alters the reactivity of the entire indole system. The resulting methyl 4-amino-1H-indole-6-carboxylate is a valuable building block for the synthesis of a wide range of compounds, including those with potential biological activity. Research on the synthesis of analogous (4-nitro-1H-indol-6-yl)phosphonic acid derivatives has demonstrated the feasibility of this approach, utilizing a Leimgruber-Batcho-type synthesis followed by selective reduction of the nitro group. researchgate.net

The general synthetic utility is outlined in the scheme below:

Scheme illustrating the potential of this compound as a synthetic intermediate. The nitro group can be reduced to an amine, and the ester can be hydrolyzed to a carboxylic acid, opening pathways for diverse functionalization.

This strategic design allows for sequential or orthogonal functionalization, making this compound a highly valuable and versatile tool in the synthesis of complex, poly-functionalized indole derivatives for materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-nitro-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)6-4-8-7(2-3-11-8)9(5-6)12(14)15/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOFOPSZBXKRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646843
Record name Methyl 4-nitro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-62-3
Record name Methyl 4-nitro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of "methyl 4-nitro-1H-indole-6-carboxylate," as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For "this compound," the molecular formula is C₁₀H₈N₂O₄, with a calculated monoisotopic mass of approximately 220.0484 Da. researchgate.net An experimental HRMS measurement yielding a value very close to this calculated mass would confirm the molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

PropertyValue
Molecular FormulaC₁₀H₈N₂O₄
Molecular Weight220.18 g/mol
Calculated Monoisotopic Mass~220.0484 Da

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like "this compound." In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or other adducts. This method is particularly useful as it often results in minimal fragmentation, allowing for the clear observation of the molecular ion peak. nih.govacs.org For "this compound," ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule at an m/z value consistent with its molecular weight plus the mass of a proton.

Collision-induced dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce fragmentation of a selected ion, typically the molecular ion. The resulting fragment ions provide valuable information about the compound's structure. By analyzing the fragmentation pattern of the [M+H]⁺ ion of "this compound," one can deduce the connectivity of its atoms.

The fragmentation of nitro-containing aromatic compounds often involves the loss of the nitro group (NO₂) or related neutral species like HNO₂. sigmaaldrich.com For "this compound," characteristic fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of carbon monoxide (CO), or cleavage of the indole (B1671886) ring structure. The fragmentation pattern of related nitroindole compounds has been studied, providing a basis for interpreting the CID spectrum of the title compound. nih.gov Understanding these fragmentation pathways is crucial for the structural confirmation of the molecule. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) Analysis

To perform SC-XRD analysis, a suitable single crystal of "this compound" is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to determine the unit cell parameters (the dimensions of the repeating unit of the crystal) and the crystal system (e.g., monoclinic, orthorhombic, etc.). The systematic absences in the diffraction data allow for the determination of the space group, which describes the symmetry elements of the crystal lattice.

The following table presents hypothetical crystallographic data for "this compound," based on data for similar compounds.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.1
b (Å)~17.1
c (Å)~7.2
β (°)~116
V (ų)~784
Z4

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed crystallographic data from single-crystal X-ray diffraction studies are essential for the precise determination of molecular geometry, including bond lengths, bond angles, and dihedral angles. Although a specific crystallographic information file (CIF) for this compound is not readily accessible, the expected values for its key structural parameters can be inferred from established data for indole and its derivatives.

The indole ring system is planar, and the introduction of substituents typically induces minor deviations from planarity. The bond lengths within the heterocyclic ring and the benzene (B151609) moiety are expected to be consistent with their aromatic character. The C-N bonds in the pyrrole (B145914) ring will exhibit lengths intermediate between a single and a double bond. The ester and nitro groups will have well-defined geometries.

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length C=O (ester)--~1.20 Å
C-O (ester)--~1.34 Å
O-CH₃ (ester)--~1.43 Å
C-N (indole)--~1.37-1.38 Å
N-O (nitro)--~1.22 Å
Bond Angle O-C=O (ester)--~125°
C-O-CH₃ (ester)--~115°
O-N-O (nitro)--~124°
Dihedral Angle Indole Plane - Nitro Group--Small, indicating near co-planarity
Indole Plane - Carboxylate Group--Potentially larger due to steric hindrance

Note: These values are estimations based on standard bond lengths and angles for similar functional groups and may vary in the actual molecule.

Intermolecular Interactions and Supramolecular Architecture (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing and supramolecular architecture of this compound are anticipated to be governed by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions.

The indole N-H group is a classic hydrogen bond donor. It is highly probable that it forms intermolecular hydrogen bonds with suitable acceptors present in the molecule, most likely the oxygen atoms of the nitro group or the carbonyl oxygen of the ester group of a neighboring molecule. Such hydrogen bonds often lead to the formation of one-dimensional chains or two-dimensional sheet-like structures. For instance, in related nitro-containing organic compounds, N-H···O (nitro) hydrogen bonds are a common and structure-directing feature. core.ac.uk

Conformational Analysis in the Solid State

The conformation of this compound in the solid state will be dictated by the interplay of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. A key conformational feature is the orientation of the methyl carboxylate and nitro groups relative to the indole plane.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Spectra and Correlation with Theoretical Calculations

The electronic absorption spectrum of this compound is expected to be characterized by absorption bands in the UV and potentially the near-visible region, arising from π→π* electronic transitions within the conjugated indole system. The positions and intensities of these bands are significantly influenced by the nature and position of the substituents.

Studies on various nitroindole derivatives have shown that the position of the nitro group has a profound effect on the absorption spectrum. nih.gov Specifically, a nitro group at the 4-position of the indole ring is known to cause a significant red-shift (bathochromic shift) of the absorption maximum compared to indole itself. nih.gov This is attributed to the strong electron-withdrawing nature of the nitro group, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the absorption spectrum of 4-nitroindole (B16737) extends into the visible range. nih.govnih.gov

For this compound, the presence of the 4-nitro group would be the dominant factor in determining the position of the main absorption bands. The methyl carboxylate group at the 6-position, also being an electron-withdrawing group, would likely contribute to a further, albeit smaller, bathochromic shift.

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting electronic absorption spectra. Such calculations for this compound would likely predict the energies and oscillator strengths of the principal electronic transitions. A typical theoretical study would correlate the calculated transitions with the experimentally observed absorption bands, providing insights into the nature of the excited states (e.g., identifying them as HOMO→LUMO transitions with significant charge-transfer character from the indole ring to the nitro group).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are routinely used to predict molecular geometries, energies, and other properties by modeling the electron density. For a molecule like methyl 4-nitro-1H-indole-6-carboxylate, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is typically employed to achieve reliable results. researchgate.net

The first step in a computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would calculate the equilibrium bond lengths, bond angles, and dihedral angles.

The optimized structure would confirm the planarity of the indole (B1671886) ring system. Key structural parameters of interest include the bond lengths within the indole nucleus, the C-N and N-O bonds of the nitro group, and the C-C and C-O bonds of the methyl carboxylate group. In similar nitro-aromatic compounds, the geometry of the nitro group and its orientation relative to the aromatic ring are critical in determining the electronic properties of the molecule. researchgate.neteurjchem.com

Below is a table representing typical bond lengths that would be expected from a DFT optimization of this compound, based on data from analogous structures like 4-nitro-1H-indole-carboxaldehyde. researchgate.net

Table 1: Predicted Optimized Structural Parameters for this compound

Parameter Bond Predicted Bond Length (Å)
Bond Length N1-C2 1.36
C4-N(nitro) 1.47
N(nitro)-O 1.23
C6-C(ester) 1.49
C(ester)=O 1.21
C(ester)-O(methyl) 1.35

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. eurjchem.com For this compound, the electron-withdrawing nature of both the nitro group and the methyl carboxylate group is expected to lower the energy of the LUMO significantly, leading to a relatively small energy gap and indicating high reactivity. materialsciencejournal.org The HOMO is typically localized over the electron-rich indole ring, while the LUMO is expected to be distributed over the nitro group and the benzene (B151609) part of the indole scaffold.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, providing further insight into the molecule's behavior. researchgate.netnih.gov

Table 2: Predicted FMO Energies and Chemical Reactivity Descriptors

Descriptor Formula Significance Predicted Value (Illustrative)
EHOMO - Electron-donating ability ~ -7.0 eV
ELUMO - Electron-accepting ability ~ -3.0 eV
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity, stability ~ 4.0 eV
Ionization Potential (I) -EHOMO Energy to remove an electron ~ 7.0 eV
Electron Affinity (A) -ELUMO Energy released when gaining an electron ~ 3.0 eV
Electronegativity (χ) (I + A) / 2 Electron-attracting tendency ~ 5.0 eV
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution ~ 2.0 eV
Chemical Softness (S) 1 / (2η) Measure of reactivity ~ 0.25 eV⁻¹

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the characteristic vibrational modes associated with specific functional groups. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

For this compound, key vibrational modes would include the N-H stretch of the indole ring, the asymmetric and symmetric stretches of the NO₂ group, the C=O stretch of the ester, and various C-H and C-C stretching and bending modes of the aromatic system. Comparing calculated spectra with experimentally obtained FT-IR and FT-Raman data allows for a definitive assignment of the observed vibrational bands. researchgate.netresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (Scaled)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Typical Experimental Range (cm⁻¹)
Indole N-H Stretching ~3450 3400-3500
Aromatic C-H Stretching ~3100 3000-3150
Ester C=O Stretching ~1715 1710-1730
Nitro NO₂ Asymmetric Stretching ~1520 1510-1560
Nitro NO₂ Symmetric Stretching ~1345 1340-1380
Ester C-O Stretching ~1250 1200-1300

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding within a molecule. It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying the extent of electron delocalization and intramolecular charge transfer. The stabilization energy (E(2)) associated with these interactions indicates the strength of hyperconjugative and conjugative effects. rsc.org

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an excellent tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red to yellow) are rich in electrons and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map is predicted to show the most negative potential localized around the oxygen atoms of the highly electronegative nitro and carbonyl groups. These sites represent the primary centers for electrophilic attack. Conversely, the most positive potential would be found near the hydrogen atom attached to the indole nitrogen (N-H), making it the most likely site for deprotonation or interaction with a nucleophile. researchgate.netnih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

The various parameters derived from DFT calculations, such as the HOMO-LUMO energies, hardness, softness, and electronegativity, are known as quantum chemical descriptors. These descriptors are fundamental to developing Quantitative Structure-Reactivity Relationships (QSRR). By correlating these calculated descriptors with experimentally observed reactivity for a series of related compounds, it is possible to predict the behavior of new molecules. nih.gov

The descriptors for this compound would collectively indicate a molecule that is relatively soft, highly electronegative, and susceptible to both electrophilic and nucleophilic interactions at specific sites, as defined by the FMOs and MEP map. The presence of two strong electron-withdrawing groups on the indole scaffold suggests a molecule with unique electronic properties, making these theoretical investigations essential for predicting its chemical behavior and potential applications.

Theoretical Predictions of Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the electronic effects of its substituents: the electron-withdrawing nitro group at the 4-position and the methyl carboxylate group at the 6-position. Computational methods, such as Density Functional Theory (DFT), are instrumental in understanding these influences.

Indole itself is an electron-rich aromatic system. However, the presence of a nitro group drastically alters its electronic properties, rendering the indole nucleus electron-deficient. This is particularly true for 3-nitroindoles, which exhibit remarkable electrophilic reactivity. researchgate.netrsc.org While the target molecule is a 4-nitroindole (B16737) derivative, similar principles apply. The nitro group strongly withdraws electron density from the aromatic ring system, making it susceptible to nucleophilic attack.

Theoretical studies on related nitroindole derivatives, such as 4-nitro-indole-3-carboxaldehyde, have utilized DFT calculations to analyze the molecule's electronic structure. nih.govresearchgate.net These studies often involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of reactivity. For this compound, the LUMO is expected to be localized over the nitro-substituted benzene ring, indicating that this part of the molecule is the most likely site for nucleophilic attack.

Furthermore, reactivity descriptors derived from conceptual DFT, such as Fukui functions and dual descriptors, can pinpoint the specific atomic sites prone to electrophilic or nucleophilic attack. In the case of this compound, the nitro group and the carbonyl carbon of the ester are expected to be strong electrophilic centers. The electron-withdrawing nature of both the nitro and methyl carboxylate groups deactivates the benzene ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution.

The presence of the nitro group at the 4-position also influences the reactivity of the pyrrole (B145914) ring. While indoles typically undergo electrophilic substitution at the C3 position, the strong electron-withdrawing effect of the 4-nitro group will decrease the nucleophilicity of the pyrrole ring, making such reactions more difficult compared to unsubstituted indole.

Aromaticity Studies of Indole and its Derivatives

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. nih.govacs.orgnih.gov The HOMA index is calculated based on the deviation of bond lengths within a ring from an optimal value, with a value of 1 representing a fully aromatic system like benzene and a value of 0 indicating a non-aromatic system. nih.govacs.org

The HOMA index can be applied to assess the local aromaticity of individual rings in polycyclic systems like indole and its derivatives. mdpi.com For the indole scaffold, HOMA analysis typically reveals that the benzene ring possesses a higher degree of aromaticity than the pyrrole ring.

For this compound, the introduction of the electron-withdrawing nitro and methyl carboxylate groups is expected to influence the bond lengths and, consequently, the aromaticity of the bicyclic system. The substituents will likely lead to a greater degree of bond length alternation in the benzene ring, which would result in a lower HOMA value compared to unsubstituted indole, indicating a decrease in its aromatic character. This reduction in aromaticity in the benzene moiety is a consequence of the strong electron-withdrawing effects perturbing the delocalized π-system.

Below is a hypothetical data table illustrating potential HOMA values for the individual rings of this compound compared to indole, based on general principles.

CompoundRingHOMA Value (Hypothetical)
IndoleBenzene Ring~0.95
IndolePyrrole Ring~0.75
This compoundBenzene Ring~0.85
This compoundPyrrole Ring~0.70

These are illustrative values and would require specific DFT calculations for confirmation.

Conformational Analysis using Computational Methods

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its interactions with other molecules. For this compound, the primary points of conformational flexibility are the orientation of the nitro group and the methyl carboxylate group relative to the indole plane.

Computational methods, such as molecular mechanics and quantum mechanical calculations (e.g., DFT), can be used to determine the preferred conformations of the molecule. By systematically rotating the rotatable bonds (the C-N bond of the nitro group and the C-C and C-O bonds of the methyl carboxylate group) and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers.

The most stable conformer will be the one with the lowest energy, which is a balance between electronic effects (conjugation) and steric effects (repulsion between atoms). The relative energies of different conformers can be calculated with high accuracy using computational methods. These studies are essential for understanding how the molecule might fit into the active site of a biological target, for instance.

Chemical Reactivity and Functionalization of Methyl 4 Nitro 1h Indole 6 Carboxylate

Reactions at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring can readily undergo alkylation and can be protected with various groups to facilitate subsequent reactions at other positions of the molecule.

N-Alkylation and N-Protection Strategies

The indole nitrogen of nitroindoles can be deprotonated by a suitable base, such as sodium hydride (NaH), to form an indolide anion. This anion then serves as a nucleophile, reacting with alkylating agents like methyl bromoacetate (B1195939) to yield N-alkylated products. nih.gov This process is a common strategy to introduce substituents at the N1 position. For instance, the alkylation of 6-bromoindole (B116670) with methyl bromoacetate in the presence of NaH in dimethylformamide (DMF) is a well-established procedure. nih.gov

Protecting the indole nitrogen is often a crucial step in multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups can be introduced at the N1 position. The choice of protecting group can influence the reactivity of the indole ring. For example, N-protected indoles can be nitrated to afford 3-nitroindoles. researchgate.net The weak nucleophilicity of the nitrogen atom in indoles can sometimes lead to alkylation at the C2 or C3 positions, making N-protection a key strategic consideration. nih.gov

Table 1: Examples of N-Alkylation and N-Protection Reactions

Starting MaterialReagent(s)ProductYield (%)Reference
6-Bromoindole1. NaH, DMF; 2. Methyl bromoacetateMethyl 2-(6-bromo-1H-indol-1-yl)acetateNot specified nih.gov
N-protected indolesAcetyl nitrate (B79036)N-protected 3-nitroindolesGood to excellent researchgate.net
3-Nitroindolespara-Quinone methides, K2CO3N-diarylmethylindole derivativesModerate to good nih.gov

Reactions at the Ester Group (C6-Carboxylate)

The methyl ester at the C6 position is a key functional handle for further molecular elaboration through hydrolysis and subsequent derivatization.

Hydrolysis to Carboxylic Acid

The methyl ester of methyl 4-nitro-1H-indole-6-carboxylate can be hydrolyzed to the corresponding carboxylic acid under basic conditions. A common method involves refluxing the ester with sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water. nih.gov This saponification reaction is a fundamental transformation that paves the way for the synthesis of other carboxylic acid derivatives. For example, methyl 2-(6-bromo-1H-indol-1-yl)acetate is hydrolyzed to 2-(6-bromo-1H-indol-1-yl)acetic acid using NaOH in aqueous methanol. nih.gov

Derivatization to Amides, Hydrazides, and Other Carboxylic Acid Derivatives

Once the carboxylic acid is obtained, it can be converted into a wide range of derivatives. Amide bond formation is a particularly important reaction in medicinal chemistry. arkat-usa.org The carboxylic acid can be coupled with various amines or amino acid esters using standard peptide coupling reagents to form amides. nih.govarkat-usa.org For instance, 2-(6-bromo-1H-indol-1-yl)acetic acid has been reacted with glycine (B1666218) ester hydrochloride to synthesize a peptide-like structure. nih.gov This highlights the utility of the C6-carboxylate group in building more complex molecules. The synthesis of indole carboxamides through coupling reactions is a well-tolerated method for creating diverse molecular libraries. arkat-usa.org

Reactions Involving the Nitro Group (C4-Nitro)

The nitro group at the C4 position is a strong electron-withdrawing group that significantly influences the reactivity of the indole ring. It is also a versatile functional group that can be readily transformed into other functionalities, most notably an amino group.

Reduction of the Nitro Group to Amine Functionality

The reduction of the aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org This reaction can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.org Another frequently used method involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.org

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. google.comnih.gov The choice of reducing agent and reaction conditions can sometimes allow for the isolation of these intermediates. The resulting 4-aminoindole (B1269813) derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds and biologically active molecules. researchgate.net

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent(s)ProductNotesReference(s)
H2, Pd/C or Raney NickelAmineCatalytic hydrogenation, widely used industrially. wikipedia.org
Fe, Acidic MediaAmineA classical and cost-effective method. wikipedia.org
SnCl2AmineStannous chloride is a common laboratory reagent for this transformation. wikipedia.org
Sodium HydrosulfiteAmineCan be used for selective reductions. wikipedia.org

This strategic functionalization at the N1, C4, and C6 positions of this compound underscores its importance as a versatile scaffold in the design and synthesis of complex indole-based compounds.

Reactivity in Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides and related compounds that are activated by potent electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as a key intermediate. libretexts.orgyoutube.com For an SNAr reaction to occur, an electron-withdrawing group must be positioned ortho or para to a suitable leaving group, as this placement stabilizes the anionic intermediate through resonance. libretexts.orguci.edu

In the context of this compound, the indole ring is significantly electron-deficient. The nitro group at the C4 position strongly activates the benzene (B151609) portion of the ring system for nucleophilic attack. While SNAr reactions are generally uncommon for the indole scaffold itself without significant activation, the presence of the C4-nitro group makes it a plausible substrate. baranlab.org Specifically, if a leaving group were present at the C5 position (ortho to the nitro group), this position would be highly susceptible to substitution by a nucleophile.

Research on related nitroindole derivatives supports this reactivity pattern. For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown it to be an excellent substrate for nucleophilic substitution reactions, where various nucleophiles can displace the N1-methoxy group by attacking the electron-deficient C2 position. nii.ac.jpdoi.org In another example, 5-nitro-1H-indole has been shown to undergo nucleophilic substitution where a bromine atom is displaced by an azide (B81097) nucleophile. nih.gov These examples, while not occurring on the benzene core, establish the principle that nitro-substituted indoles are activated towards nucleophilic attack.

For this compound specifically, the inherent electronic activation by the C4-nitro group suggests that if a derivative with a good leaving group (e.g., a halogen) were synthesized at the C5 position, it would be a prime candidate for SNAr reactions. The rate and success of such a reaction would depend on the nucleophile's strength and the reaction conditions. libretexts.orgnih.gov

Further Functionalization of the Indole Ring System

The functionalization of the indole core, particularly the less reactive benzene portion (positions C4 to C7), presents a significant synthetic challenge. chim.itresearchgate.net This is especially true for an already electron-poor substrate like this compound. Direct electrophilic substitution is generally disfavored on such deactivated rings. Consequently, modern synthetic strategies, particularly those involving transition-metal-catalyzed C-H activation, are essential for achieving regioselective functionalization. nih.govresearchgate.net

C-H Functionalization at Other Positions of the Benzene Core (C5, C7)

Directing group (DG) strategies have emerged as a powerful tool for overcoming the challenge of site-selectivity in indole C-H functionalization. researchgate.netresearchgate.net This approach involves the temporary installation of a coordinating group, typically on the indole nitrogen, which then directs a metal catalyst to a specific C-H bond, often through the formation of a stable metallacyclic intermediate. researchgate.net

C7-Functionalization: The C7 position has been a frequent target for directed C-H functionalization. The introduction of bulky directing groups on the indole nitrogen, such as N-pivaloyl or N-phosphinoyl, can effectively steer the reaction to the C7 position, avoiding the more sterically accessible C2 position. chim.itresearchgate.net For example, rhodium-catalyzed methods have been developed for the C7-alkenylation of N-pivaloyl indoles. chim.it The bulkiness of the tert-butyl group in the directing group is credited with favoring the six-membered transition state required for C7 activation over the five-membered one for C2. chim.it

C5-Functionalization: Directing group strategies have also been extended to target the C5 position. By installing a pivaloyl group at the C3 position of an N-P(O)tBu₂-protected indole, direct arylation can be guided to the C5 position. researchgate.net

For this compound, applying these methods would require initial N-protection with a suitable directing group. The strong deactivating effect of the nitro and carboxylate groups would likely necessitate robust catalytic systems and carefully optimized reaction conditions to achieve successful C-H functionalization at the C5 or C7 positions.

Introduction of Phosphonyl Groups at C4 or C6

While the direct phosphonylation of the pre-formed this compound ring is not a commonly reported method, an effective synthetic route has been developed to construct the (4-nitro-1H-indol-6-yl)phosphonate scaffold. This approach builds the indole ring system with the key substituents already positioned on the starting material, circumventing the challenges of direct functionalization on the electron-poor indole core.

The synthesis begins with (4-methyl-3,5-dinitrophenyl)phosphonates. These precursors readily react with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to produce the corresponding enamines. In a subsequent step, these enamines undergo a reductive cyclization when treated with a stoichiometric amount of tin(II) chloride (SnCl₂). This cyclization selectively reduces one nitro group to an amine, which then condenses to form the pyrrole (B145914) ring, yielding the desired (4-nitro-1H-indol-6-yl)phosphonates in high yields. A notable feature of this reaction is that the second nitro group at the C4 position remains intact under these specific conditions.

Table 1: Synthesis of (4-Nitro-1H-indol-6-yl)phosphonates

Step Starting Material Reagents and Conditions Product Yield
1 Diethyl (4-methyl-3,5-dinitrophenyl)phosphonate DMFDMA, reflux Diethyl (E)-{4-[2-(dimethylamino)vinyl]-3,5-dinitrophenyl}phosphonate ~99%
2 Diethyl (E)-{4-[2-(dimethylamino)vinyl]-3,5-dinitrophenyl}phosphonate SnCl₂, EtOH, reflux Diethyl (4-nitro-1H-indol-6-yl)phosphonate High

Olefinations, Acylations, Alkylations, Silylations, and Carbonylations

The directing group strategy is highly versatile and has been successfully applied to a wide range of C-H functionalization reactions beyond arylation. Research has demonstrated that by using an N-PtBu₂ directing group, the C7 position of the indole ring can be functionalized with various partners. researchgate.net

These transformations are typically catalyzed by transition metals like palladium or rhodium and allow for the introduction of diverse chemical functionalities. The N-PtBu₂ group is particularly effective as it can be readily attached to the indole nitrogen and subsequently removed from the functionalized product. researchgate.net

Table 2: Summary of C7-Functionalization Reactions on N-PtBu₂ Directed Indoles

Reaction Type Coupling Partner Catalyst System (Typical) Product Type
Olefination Alkenes Pd or Rh catalyst C7-Alkenylated Indole
Acylation Aldehydes Rh catalyst C7-Acylated Indole
Alkylation Alkyl halides Pd catalyst C7-Alkylated Indole
Silylation Disilanes Pd catalyst C7-Silylated Indole
Carbonylation Carbon Monoxide (CO) Pd catalyst C7-Carbonylated Indole

While these methods have been established for the general indole framework, their application to this compound would represent a significant extension. The electronic properties imparted by the nitro and carboxylate groups would need to be considered in the design and optimization of the specific reaction conditions. researchgate.net

Applications and Potential Research Directions

Role as a Key Intermediate in the Synthesis of Complex Molecules

The strategic placement of reactive sites on the indole (B1671886) core makes methyl 4-nitro-1H-indole-6-carboxylate a crucial starting point for constructing intricate molecular architectures. The indole ring itself is a privileged scaffold in many biologically active compounds, and this particular derivative provides a pre-functionalized template for further development. organic-chemistry.org

The nitroindole framework is a well-established precursor for compounds with significant biological activity. The nitro group can be readily reduced to an amine, which then serves as a key functional group for introducing further diversity.

Research has demonstrated the synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives starting from related precursors. researchgate.net This methodology involves the reductive cyclization of intermediate enamines to form the 4-nitroindole (B16737) core, which can then be elaborated. researchgate.net The resulting aminophosphonic acids are recognized as important pharmacophoric fragments in medicinal chemistry. researchgate.net

Furthermore, studies on the closely related 5-nitroindole (B16589) scaffold have yielded potent anticancer agents. nih.govnih.gov These derivatives were designed to bind to the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene and inducing cell-cycle arrest in cancer cells. nih.govnih.gov The synthetic strategies often involve the palladium-catalyzed hydrogenation of the nitro group to a more versatile amino group. nih.gov This highlights the potential of the 4-nitro-1H-indole-6-carboxylate isomer as a starting point for analogous therapeutic agents.

Table 1: Examples of Biologically Active Derivatives from Nitroindole Scaffolds

Scaffold Type Derivative Class Potential Biological Application Reference
4-Nitro-1H-indole-6-yl Phosphonic Acids Medicinal Chemistry (General) researchgate.net

While specific research on this compound in material science is not extensively documented, its structural features suggest significant potential. Analogous indole derivatives, such as methoxy-activated indoles, have been investigated as building blocks for organic semiconductors. chim.it The electronic properties of the indole ring, which can be tuned by substituents, are key to these applications. The strong electron-withdrawing nature of both the nitro and carboxylate groups in this compound can significantly influence the electronic and photophysical properties of polymers or macrocycles derived from it. This makes it a candidate for creating novel organic dyes, sensors, or electronic materials where tailored energy levels are required.

Exploration in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry relies on starting materials that possess multiple points for diversification. This compound is an excellent candidate for such applications. Its three distinct functional sites can be independently modified to rapidly generate a large library of analogues for high-throughput screening.

Indole Nitrogen (N1): Can be subjected to alkylation, acylation, or arylation.

Ester Group (C6): Can be hydrolyzed to the carboxylic acid and then coupled with a diverse range of amines to form amides, or reduced to an alcohol for further derivatization.

Nitro Group (C4): Can be reduced to an amine, which can then be acylated, sulfonated, or used in diazotization reactions to introduce a wide variety of substituents.

This multi-pronged derivatization capability allows for the systematic exploration of the chemical space around the indole scaffold, facilitating the discovery of new compounds with desired properties, particularly in drug discovery programs.

Advanced Synthetic Methodologies for Related Scaffolds

The synthesis of highly substituted indoles, particularly with challenging patterns like a 4-nitro substituent, has driven the development of advanced chemical methods. organic-chemistry.org

Classical approaches such as the Batcho-Leimgruber and Reissert indole syntheses can be adapted to produce 4-nitroindole scaffolds. researchgate.netorgsyn.org However, modern organometallic catalysis has provided more versatile and efficient routes. Palladium-catalyzed cross-coupling reactions, for example, are widely used for C-N and C-C bond formations to construct the indole ring system. organic-chemistry.orgunina.it

Recent advancements include:

Microwave-Assisted Synthesis: This technology can significantly reduce reaction times and improve yields for the synthesis of indole carboxylates, as demonstrated with related isomers. unina.it

Copper-Catalyzed Cycloisomerization: Novel methods involving the cycloisomerization of precursors like o-alkynylnitroarenes offer new pathways to complex indole-based structures. acs.org

Regioselective Nitration: Non-acidic protocols for the regioselective nitration of indole scaffolds have been developed, although steric hindrance at the 4-position can present a challenge. nih.gov

These evolving synthetic strategies are crucial for efficiently producing this compound and its analogues, enabling their broader application in research.

Table 2: Summary of Synthetic Methodologies for Indole Scaffolds

Method Type Description Applicability Reference
Classical Synthesis e.g., Batcho-Leimgruber, Reissert Foundation for substituted indoles researchgate.netorgsyn.org
Metal-Catalyzed Coupling Pd-catalyzed C-N/C-C bond formation Versatile construction and functionalization organic-chemistry.orgunina.it
Microwave-Assisted Use of microwave irradiation to accelerate reactions Improved efficiency and reduced reaction times unina.it

Synthesis of Tricyclic Indole Derivatives

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of tricyclic indole derivatives. Such derivatives are of considerable interest due to their presence in various natural products with significant biological activities. researchgate.net

The synthesis of 4,6-disubstituted indoles often presents considerable challenges, making the development of reliable synthetic routes to compounds like this compound a key research goal. researchgate.net Once obtained, this molecule serves as a scaffold where the nitro and carboxylate groups can be chemically modified in subsequent steps to build additional rings. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form a third ring. Similarly, the carboxylate group offers a handle for ester-to-amide conversions, hydrolysis, or reduction, providing further avenues for annulation strategies.

A notable example of a biologically active tricyclic indole is the natural product chuangxinmycin, which contains a dihydrothiopyran motif fused to the indole core and has demonstrated activity against bacteria such as Escherichia coli. researchgate.net While not a direct precursor, the synthesis of analogs of such complex molecules could potentially start from a versatile intermediate like this compound. The development of synthetic methodologies, such as the Batcho-Leimgruber indole synthesis, has been crucial for accessing specifically substituted indoles that are otherwise difficult to prepare. researchgate.net The Fischer indole synthesis is another foundational method for creating the indole core, which can then be elaborated into intricate tricyclic systems like (±)-minfiensine, an indole alkaloid with anti-cancer properties. rsc.org

Development of Green Chemistry Approaches in its Synthesis

Traditional methods for the synthesis of nitroindoles, a class to which this compound belongs, often involve harsh reagents like concentrated nitric acid, which pose significant safety and environmental hazards. nih.gov Consequently, a major focus of current research is the development of "green" synthetic methods that are more efficient, safer, and environmentally friendly.

Green chemistry principles encourage the use of less hazardous chemicals, milder reaction conditions, and the reduction of waste. unibo.it For indole synthesis, this translates into exploring alternatives to strong acids and heavy metals. nih.gov A promising green approach for the nitration step is the use of trifluoroacetyl nitrate (B79036) (CF3COONO2), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640). nih.gov This method allows for the regioselective nitration of indoles under non-acidic and non-metallic conditions, which is a significant improvement over classical methods. nih.gov

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1000343-62-3 moldb.com
Molecular Formula C₁₀H₈N₂O₄ moldb.com
Molecular Weight 220.18 g/mol moldb.com
Purity Typically ≥98% moldb.com

Q & A

Q. How can synthetic byproducts be characterized and quantified?

  • Methodological Answer :
  • LC-MS/MS : Identify trace impurities (e.g., di-nitrated byproducts) with MRM (Multiple Reaction Monitoring).
  • Isolation : Use prep-HPLC to isolate byproducts for structural elucidation via 2D NMR (e.g., HSQC, HMBC). Techniques are validated in indole derivative studies .

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